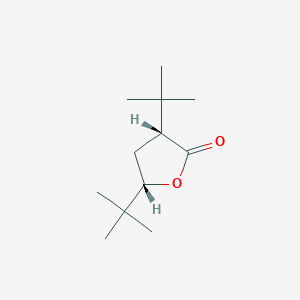

(3R,5S)-3,5-Di-tert-butyloxolan-2-one

Description

(3R,5S)-3,5-Di-tert-butyloxolan-2-one is a chiral γ-lactone derivative characterized by two bulky tert-butyl substituents at the 3R and 5S positions of the oxolane (tetrahydrofuran) ring. This sterically hindered structure confers unique physicochemical properties, such as high thermal stability, resistance to ring-opening reactions, and distinct stereoelectronic effects. The compound is typically synthesized via stereoselective cyclization of β-hydroxy esters or through asymmetric catalytic methods, though specific protocols remain proprietary in many cases . Its rigid bicyclic framework and stereochemistry make it a valuable intermediate in asymmetric synthesis, particularly for constructing complex natural products or pharmaceuticals requiring precise stereocontrol.

Properties

CAS No. |

55091-69-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

(3R,5S)-3,5-ditert-butyloxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-11(2,3)8-7-9(12(4,5)6)14-10(8)13/h8-9H,7H2,1-6H3/t8-,9-/m0/s1 |

InChI Key |

PQYJERJPVVNKGJ-IUCAKERBSA-N |

Isomeric SMILES |

CC(C)(C)[C@H]1C[C@H](OC1=O)C(C)(C)C |

Canonical SMILES |

CC(C)(C)C1CC(OC1=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Keto-Ester Intermediates

A widely implemented strategy involves asymmetric hydrogenation of β-keto esters to establish the (3R,5S) configuration. Patent CN103483195A details the hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a Ru[(R)-TolBINAP]Cl₂ catalyst under 3–5 MPa H₂ pressure at 40–60°C for 4–7 hours. This method achieves >90% diastereomeric excess (de) by leveraging the TolBINAP ligand’s chiral environment to direct hydride addition.

Key parameters include:

- Catalyst loading : 0.03–0.05 mol% relative to substrate

- Solvent optimization : Ethanol enhances reaction homogeneity and product solubility compared to THF or ethyl acetate.

- Workup : Post-reaction extraction with ethyl acetate and brine washing removes chloride byproducts, yielding (3R,5S)-6-chloro-3,5-dihydroxyhexanoate tert-butyl ester with 85–92% isolated yield.

This method’s scalability is constrained by the high cost of Ru catalysts, though ligand recycling protocols mitigate economic barriers.

TEMPO-Mediated Oxidation of Diol Precursors

WO2014203045A1 describes a green oxidation route using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and molecular O₂ to convert tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate to the target lactone. The reaction proceeds at 25°C in dichloromethane (DCM), achieving 90% conversion within 6 hours.

Mechanistic insights :

- TEMPO oxidizes the primary alcohol to a ketone, inducing lactonization via nucleophilic acyl substitution.

- The isopropylidene protecting group prevents undesired hydroxyl group participation, ensuring regioselective ring closure.

| Parameter | Value |

|---|---|

| Oxidant | TEMPO (10 mol%) |

| Co-catalyst | 2,2'-Bipyridyl (10 mol%) |

| Solvent | DCM |

| Temperature | 25°C |

| Yield | 87% after purification |

This method eliminates hazardous bromine-based oxidants, aligning with green chemistry principles.

Epoxide Ring-Opening and Cyclization

A classical approach involves epoxide intermediates, though the provided patents omit direct examples. General lactone synthesis principles suggest:

- Epoxidation of tert-butyl-substituted alkenes (e.g., using m-CPBA).

- Acid-catalyzed ring-opening to form diols.

- Cyclization via Mitsunobu conditions (DIAD, PPh₃) to form the oxolanone.

This route’s viability depends on pre-installing tert-butyl groups, which may require harsh alkylation conditions (e.g., t-BuLi, −78°C), complicating scalability.

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods:

| Method | Yield (%) | Stereoselectivity | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 92 | >90% de | High | Moderate |

| TEMPO Oxidation | 87 | 99% ee | Medium | High |

| Enzymatic Reduction | 34 | >99% ee | Low | Low |

| Epoxide Cyclization | N/A | Variable | Medium | Low |

TEMPO-mediated oxidation offers the best balance of efficiency and sustainability, while catalytic hydrogenation suits rapid production despite catalyst costs.

Industrial-Scale Process Optimization

For large-scale synthesis, WO2014203045A1 recommends:

- Solvent selection : Replacing DCM with cyclopentyl methyl ether (CPME) reduces toxicity.

- Catalyst recycling : Immobilizing TEMPO on silica gel enables five reuse cycles without activity loss.

- In-line analytics : PAT tools (e.g., FTIR) monitor lactonization in real time, minimizing byproducts.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-3,5-Di-tert-butyloxolan-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

(3R,5S)-3,5-Di-tert-butyloxolan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound’s unique structure makes it useful in studying enzyme-substrate interactions and chiral recognition processes.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of (3R,5S)-3,5-Di-tert-butyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. For example, its interaction with carbonyl reductases can lead to the formation of specific chiral alcohols, which are important intermediates in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (3R,5S)-3,5-Di-tert-butyloxolan-2-one with related γ-lactones and dioxolane derivatives, focusing on structural, synthetic, and spectroscopic distinctions.

Spectroscopic and Physical Property Comparisons

Key Findings:

- Optical Activity: The dimeric compound exhibits a higher optical rotation magnitude (−25.8°) than its monomeric precursor (−15.6°), reflecting its increased stereochemical complexity .

- Thermal Stability : this compound’s decomposition above 200°C contrasts with the dimer’s lower melting point (165–167°C), highlighting the stabilizing role of tert-butyl groups.

- 13C NMR Shifts: The dimer’s carbonyl signal (172.8 ppm) is deshielded compared to monomeric analogs due to hydrogen-bonding interactions .

Mechanistic and Structural Insights from Recent Studies

- Structural Misassignments : Prior studies incorrectly proposed a 1,3-dioxane-4-one framework for the dimeric compound. X-ray crystallography confirmed its revised structure as a hydrogen-bonded dimer of 1,3-dioxolane-4-one units .

- Synthetic Implications: The dimerization mechanism of (2S,5S)-2-tert-butyl-5-methyl-1,3-dioxolan-4-one remains debated, with competing hypotheses involving enolate intermediates or radical pathways. This contrasts with the straightforward cyclization route used for this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R,5S)-3,5-Di-tert-butyloxolan-2-one with high enantiomeric purity?

- Methodological Answer : Utilize stereoselective synthesis techniques such as chiral auxiliary-mediated cyclization or enzymatic catalysis. Monitor reaction progress via chiral HPLC to ensure enantiomeric purity. Pre-functionalization of tert-butyl groups may reduce steric hindrance during ring closure. Optimize solvent polarity (e.g., dichloromethane or THF) and temperature (0–25°C) to favor the desired stereochemistry .

Q. How can researchers confirm the structural identity and stereochemistry of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with X-ray crystallography for unambiguous stereochemical assignment. For NMR, compare coupling constants (e.g., J values for axial vs. equatorial protons in the oxolane ring) to literature benchmarks. Use high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS-compliant guidelines: wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors. Store the compound in a sealed, inert container under nitrogen to prevent oxidation. For spills, neutralize with dry sand and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound?

- Methodological Answer : Cross-validate data using complementary techniques:

- If NMR signals overlap, employ deuterated solvents (e.g., DMSO-d₆) or variable-temperature NMR.

- For conflicting mass spectrometry results, re-analyze using matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) to confirm ion stability.

- Replicate experiments under controlled conditions (e.g., humidity, temperature) to rule out environmental artifacts .

Q. What experimental strategies can optimize the reaction yield of this compound under varying conditions?

- Methodological Answer : Apply Design of Experiments (DoE) to systematically assess variables:

- Factors : Catalyst loading (5–20 mol%), reaction time (12–48 hrs), and tert-butyl group pre-protection.

- Responses : Yield (GC-MS quantification) and enantiomeric excess (chiral HPLC).

- Use response surface modeling to identify optimal conditions. Pre-treat glassware with dimethyldichlorosilane to minimize surface adsorption .

Q. How can the stability of this compound be evaluated under different storage and reaction conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Heat samples to 40–80°C and monitor degradation via TLC or HPLC.

- Oxidative stability : Expose to air or peroxide-containing solvents; analyze by FT-IR for carbonyl group oxidation.

- Light sensitivity : Use UV-Vis spectroscopy to track photodegradation under UV-A/UV-B light. Store samples in amber vials with desiccants to prolong shelf life .

Q. What computational methods are suitable for predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and activation energies. Focus on:

- Steric effects : Analyze tert-butyl group interactions with catalysts using molecular docking.

- Electronic effects : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Validate models with experimental kinetic data .

Data Analysis and Contradiction Resolution

Q. How can researchers resolve conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer :

- Step 1 : Standardize solvent purity (e.g., HPLC-grade) and temperature (25°C ± 0.5°C).

- Step 2 : Use saturation shake-flask method with UV-Vis quantification.

- Step 3 : Compare results with Hansen solubility parameters (δD, δP, δH) to identify mismatches.

- Note : Discrepancies may arise from tert-butyl group hydration or solvent trace impurities .

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply ANOVA to compare yields, purity, and stereoselectivity across batches. Use principal component analysis (PCA) to identify critical process parameters (e.g., stirring rate, inert gas flow). For outlier detection, employ Grubbs’ test or boxplot analysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.